3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide
Overview
Description
Synthesis Analysis
The synthesis of 3-substituted 1,2-benzisothiazole 1,1-dioxides, including derivatives such as 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, can be achieved through different methods. One approach involves the reaction of saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) with organolithium compounds, leading to the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides alongside other products (Abramovitch et al., 1974). Another method involves the oxidation of sulfonimines to produce N-sulfonyloxaziridines, which exhibit unique reactivity and selectivity due to steric hindrance at the active site (Davis et al., 1990).
Molecular Structure Analysis
The molecular structure of 3-benzylamino-1,2-benzisothiazole 1,1-dioxide has been elucidated through X-ray diffraction, revealing specific bond lengths and angles that are crucial for understanding its reactivity. The C–N bond lengths and the central C–N–C amine linkage play significant roles in the compound's chemical behavior (Fonseca, 2009).
Chemical Reactions and Properties
3-(Benzyloxy)-1,2-benzisothiazole 1,1-dioxide participates in a variety of chemical reactions, showcasing its versatility. For instance, it undergoes regioselective lithiation at the 5-position, allowing for the introduction of different substituents, which can be further transformed into desired products (Bunch et al., 2002). Additionally, its reactivity has been explored in the context of metal-assisted reactions, where it exhibits unique behavior compared to other ether linkages (Brigas et al., 1997).
Scientific Research Applications
Phytotoxic Activities
3-Oxo-4,5,6,7-tetrahydro-1,2-benzisothiazole-1,1-dioxides, a category to which 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide belongs, have been studied for their phytotoxic activities. These compounds exhibit strong phytotoxicities characteristic of peroxidizing herbicides, as evidenced by their inhibition of protoporphyrinogen-IX oxidase isolated from corn and their impact on the growth, chlorophyll content, and peroxidative destruction of cell membranes of the green microalga Scenedesmus acutus (Miyamoto, Ikeda, & Wakabayashi, 2003).
Synthetic Applications
Synthetic methodologies involving 3-substituted 1,2-benzisothiazole 1,1-dioxides, such as 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, have been developed. These include reactions with saccharin and organolithium compounds, providing insights into the synthesis of various substituted benzisothiazole dioxides (Abramovitch et al., 1974).
Structural Analysis and Reactivity
3-Benzylamino-1,2-benzisothiazole 1,1-dioxide, structurally related to 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, has been analyzed using X-ray diffraction. This study revealed insights into its molecular structure and implications for its reactivity, particularly in catalytic transfer reduction processes (Fonseca, 2009).
Antimicrobial Properties
The antimicrobial properties of 3-substituted 1,2-benzisothiazole 1,1-dioxides have been investigated. These compounds were tested against various microorganisms such as Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, demonstrating their potential in antimicrobial applications (Bachman, Baker, & Roman, 1978).
Chemical Properties and Reactions
The synthesis, properties, and reactions of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides, a group including 3-(benzyloxy)-1,2-benzisothiazole 1,1-dioxide, have been extensively studied. These studies contribute to understanding the stability and reactivity of these compounds, particularly in oxygen-transfer reactions (Davis et al., 1990).
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on developing new synthetic strategies and designing new benzothiazole derivatives .
properties
IUPAC Name |
3-phenylmethoxy-1,2-benzothiazole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-19(17)13-9-5-4-8-12(13)14(15-19)18-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJHEIQCQRVYIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NS(=O)(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351375 | |
Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |
CAS RN |
51176-79-5 | |
Record name | 1,2-Benzisothiazole, 3-(phenylmethoxy)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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